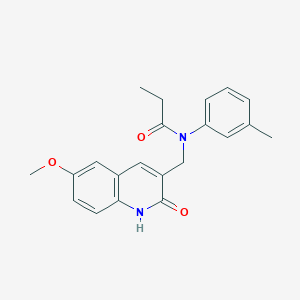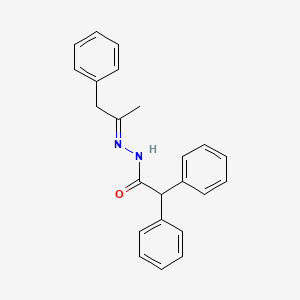
N'-(1-methylpiperidin-4-ylidene)-2,2-diphenylacetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(1-methylpiperidin-4-ylidene)-2,2-diphenylacetohydrazide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as MPAAH and has been shown to have a variety of biochemical and physiological effects that make it a valuable tool for researchers in a range of fields.
Mécanisme D'action
The mechanism of action of MPAAH involves its ability to bind to the active site of these enzymes and prevent them from breaking down neurotransmitters. This results in an increase in the levels of these neurotransmitters in the brain, leading to enhanced cognitive function and memory.
Biochemical and Physiological Effects:
In addition to its effects on neurotransmitter levels, MPAAH has also been shown to have a variety of other biochemical and physiological effects. It has been shown to have antioxidant properties, which may help to protect against oxidative stress and inflammation. It has also been shown to have anti-inflammatory effects, which may help to reduce the risk of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MPAAH in lab experiments is its high degree of purity, which makes it a reliable and consistent tool for researchers. However, one limitation of using MPAAH is that it can be expensive and difficult to obtain in large quantities, which may limit its use in certain types of research.
Orientations Futures
There are many potential future directions for research involving MPAAH. One area of interest is the development of new drugs that target the same enzymes as MPAAH, but with greater specificity and potency. Another area of interest is the use of MPAAH in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's, which are characterized by a breakdown of neurotransmitter systems in the brain. Finally, there is potential for the use of MPAAH in the development of new diagnostic tools for these and other diseases, based on its ability to modulate neurotransmitter levels in the brain.
Méthodes De Synthèse
The synthesis of MPAAH involves the reaction of 2,2-diphenylacetic acid hydrazide with 1-methyl-4-piperidone in the presence of a catalyst. This process results in the formation of MPAAH as a white crystalline solid with a high degree of purity.
Applications De Recherche Scientifique
MPAAH has been used in a variety of scientific research applications, including studies of the mechanisms of action of various drugs and compounds. It has been shown to be a potent inhibitor of certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain.
Propriétés
IUPAC Name |
2,2-diphenyl-N-[(E)-1-phenylpropan-2-ylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O/c1-18(17-19-11-5-2-6-12-19)24-25-23(26)22(20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16,22H,17H2,1H3,(H,25,26)/b24-18+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOASJDCIIIHGNH-HKOYGPOVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2)/CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-diphenyl-N-[(E)-1-phenylpropan-2-ylideneamino]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


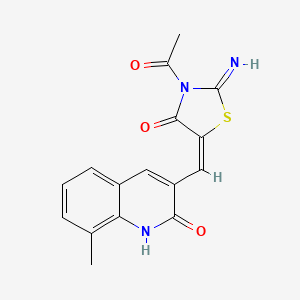


![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide](/img/structure/B7715093.png)



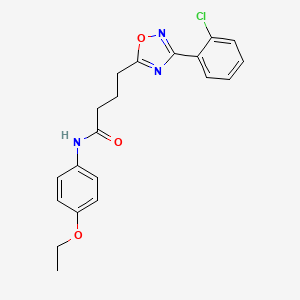

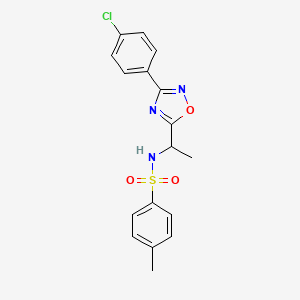
![(Z)-2,7-dimethyl-N'-(3,4,5-trimethoxybenzylidene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7715157.png)
